molecular formula C7H11BrN2O B1275117 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole CAS No. 1024120-52-2

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

Cat. No.: B1275117
CAS No.: 1024120-52-2
M. Wt: 219.08 g/mol
InChI Key: DZXRSNUJYPTUFF-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom and an ethoxyethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(1-ethoxyethyl)-1H-pyrazole.

    Bromination: The bromination of 1-(1-ethoxyethyl)-1H-pyrazole is carried out using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for bromination and employing efficient purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted pyrazole derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the ethoxyethyl group, making it less bulky and potentially less selective in certain reactions.

    1-(1-Ethoxyethyl)-1H-pyrazole: Lacks the bromine atom, which limits its ability to participate in substitution reactions.

    4-Chloro-1-(1-ethoxyethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and selectivity.

Uniqueness

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-bromo-1-(1-ethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXRSNUJYPTUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024120-52-2
Record name 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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